molecular formula C9H11NO B13110400 5,6,7,8-Tetrahydroindolizine-7-carbaldehyde

5,6,7,8-Tetrahydroindolizine-7-carbaldehyde

Cat. No.: B13110400
M. Wt: 149.19 g/mol
InChI Key: QNCCDSJDCMMNML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydroindolizine-7-carbaldehyde is a bicyclic heterocyclic compound featuring a fused pyrrole and pyridine ring system, with a formyl (-CHO) group at the 7-position. This compound is structurally related to indolizine alkaloids but distinguished by its partial saturation and aldehyde functionality. Its CAS number is 13618-88-7, with a molecular formula of C₈H₁₁NO and a molecular weight of 137.18 g/mol . The aldehyde group enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in drug discovery programs for constructing carboxamide derivatives via coupling reactions .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

5,6,7,8-tetrahydroindolizine-7-carbaldehyde

InChI

InChI=1S/C9H11NO/c11-7-8-3-5-10-4-1-2-9(10)6-8/h1-2,4,7-8H,3,5-6H2

InChI Key

QNCCDSJDCMMNML-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CC=C2CC1C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroindolizine-7-carbaldehyde typically involves the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester. This process produces 6,7-dihydroindolizin-8(5H)-one, which is then formylated at the C-3 position followed by reduction to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high yields and purity .

Chemical Reactions Analysis

Oxidation Reactions

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)

  • Conditions : Aqueous acidic or basic environments

  • Outcome : Converts the aldehyde group to a carboxylic acid.

Reduction Reactions

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

  • Conditions : Protic solvents (e.g., ethanol or THF)

  • Outcome : Reduces the aldehyde group to a primary alcohol.

Nucleophilic Addition

  • Mechanism : The aldehyde group reacts with nucleophiles (e.g., amines, hydrazines) to form imines or hydrazones.

  • Conditions : Acidic or basic catalysis

  • Outcome : Modification of the aldehyde moiety for bioactivity screening.

Conjugate Addition

  • Reagents : Grignard reagents or organometallic compounds

  • Conditions : Polar aprotic solvents (e.g., THF)

  • Outcome : Adds substituents to the α,β-unsaturated carbonyl system, altering reactivity.

Reaction Analysis

Reaction Type Conditions Reagents Product
OxidationAqueous acidic/basicKMnO₄ or CrO₃Carboxylic acid derivative
ReductionProtic solvent (e.g., ethanol)NaBH₄ or LiAlH₄Primary alcohol derivative
Nucleophilic AdditionAcidic/basic catalysisAmines/hydrazinesImine/hydrazone derivatives
Conjugate AdditionPolar aprotic solvent (e.g., THF)Grignard reagentsSubstituted carbonyl derivatives

Stereoselectivity in Hydrogenation

Studies on related tetrahydroindolizinones reveal trans-diastereoselectivity in hydrogenation reactions. For example, hydrogenation of tetrasubstituted indolizines yields trans-dominant products due to keto–enol tautomerism under kinetic control . Theoretical calculations (DFT) show lower activation barriers for trans products, favoring their formation .

Structural and Reactivity Insights

  • Molecular Formula : C₁₀H₁₁N (149.19 g/mol).

  • Key Functional Groups : Aldehyde group at the C-7 position, enabling diverse reactivity.

  • Handling : Requires careful storage due to aldehyde instability.

Scientific Research Applications

Medicinal Chemistry

Antitumor Agent Development
One of the primary applications of 5,6,7,8-tetrahydroindolizine-7-carbaldehyde is as an intermediate in the synthesis of camptothecin derivatives, which are known for their antitumor properties. The compound serves as a precursor in the development of new chemotherapeutic agents. The synthesis process involves several steps including alkylation and cyclization reactions to produce complex structures with therapeutic potential .

Neuroprotective Effects
Research indicates that derivatives of tetrahydroindolizine compounds exhibit neuroprotective effects. For instance, studies have demonstrated that certain analogs can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Organic Synthesis

Building Block for Complex Molecules
5,6,7,8-Tetrahydroindolizine-7-carbaldehyde is utilized as a building block in the synthesis of more complex indole derivatives. These derivatives are valuable in medicinal chemistry due to their diverse biological activities. The ability to modify the indole structure allows for the design of compounds with specific pharmacological profiles.

Synthesis of Indole Derivatives
The compound can be transformed into various indole derivatives through multiple synthetic routes. This versatility makes it a key component in organic synthesis, facilitating the development of new drugs and biologically active molecules .

Case Study 1: Synthesis of Antitumor Compounds

A notable case study involved the synthesis of a novel camptothecin derivative using 5,6,7,8-tetrahydroindolizine-7-carbaldehyde as a starting material. The researchers reported a series of reactions including alkylation and cyclization that yielded compounds with enhanced antitumor activity compared to existing agents. The study highlighted the efficiency of using this compound in developing new therapeutic strategies against cancer .

Case Study 2: Neuroprotective Properties

In another study focusing on neuroprotection, researchers synthesized several tetrahydroindolizine derivatives from 5,6,7,8-tetrahydroindolizine-7-carbaldehyde. These derivatives were tested for their ability to protect neuronal cells from oxidative damage. The results indicated that specific modifications to the structure significantly enhanced neuroprotective effects, paving the way for potential treatments for neurodegenerative diseases .

Data Table: Comparison of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntitumor agent synthesisEffective precursor for camptothecin derivatives
NeuroprotectionProtection against neuronal cell damageEnhanced neuroprotective effects observed in studies
Organic SynthesisBuilding block for indole derivativesVersatile transformations leading to biologically active compounds

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroindolizine-7-carbaldehyde involves its interaction with specific molecular targets and pathways. In the context of its antiproliferative activity, the compound is believed to interfere with cellular processes such as DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural Features

Positional Isomers and Functional Group Variations
  • 5,6,7,8-Tetrahydroindolizine-8-one : Contains a ketone group at the 8-position instead of the aldehyde at C6. This modification increases electrophilicity but reduces nucleophilic reactivity compared to the aldehyde .
  • 3-Indolizinecarboxaldehyde (8-oxo derivative) : Features an aldehyde at C3 and a ketone at C8, creating distinct electronic and steric profiles .
  • 1H-Indole-4-carbaldehyde: A monocyclic indole derivative with an aldehyde at C4. The absence of the pyridine ring reduces planarity and alters intramolecular charge transfer (ICT) properties compared to the bicyclic tetrahydroindolizine system .
Saturation Levels
  • Dihydroindolizines : Partially unsaturated analogs (e.g., 2,3-dihydro-1H-pyrrolizines) exhibit lower stability due to ring strain, whereas tetrahydroindolizines like 5,6,7,8-Tetrahydroindolizine-7-carbaldehyde benefit from full saturation of the pyridine ring, enhancing thermal and chemical stability .

Reactivity and Electronic Properties

  • Intramolecular Charge Transfer (ICT): The aldehyde group in 5,6,7,8-Tetrahydroindolizine-7-carbaldehyde enhances ICT character, leading to bathochromic shifts in UV-Vis spectra compared to non-aldehyde derivatives (e.g., tetrahydroindolizine-1-carboxylic acid) .
  • Nucleophilic Reactivity : The aldehyde facilitates Schiff base formation, enabling applications in ligand design and drug conjugates. In contrast, 5,6,7,8-tetrahydroindolizine-8-one prioritizes electrophilic aromatic substitution due to its ketone group .

Biological Activity

5,6,7,8-Tetrahydroindolizine-7-carbaldehyde (THIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

5,6,7,8-Tetrahydroindolizine-7-carbaldehyde belongs to the indolizine family of compounds. Its structure features a fused bicyclic system that contributes to its biological activity. The synthesis of THIC has been achieved through various methods, including the use of isothiourea-catalyzed enantioselective reactions, which yield high diastereoselectivity and enantioselectivity .

Anticancer Properties

Recent studies have demonstrated that derivatives of THIC exhibit potent anticancer activity. For instance, certain analogs have shown IC50 values ranging from 6.02 to 13.87 µM against various cancer cell lines such as HepG2 (liver), HCT-116 (colon), and MCF-7 (breast) cells . The most active derivatives were further investigated for their mechanisms of action:

  • EGFR and CDK-2 Inhibition : Compound 6o , a derivative of THIC, displayed strong inhibitory activity against epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK-2), with IC50 values of 62 nM and 118 nM respectively. This suggests that THIC derivatives can interfere with critical signaling pathways involved in cancer cell proliferation .
  • P-glycoprotein Downregulation : The compound also demonstrated significant downregulation of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer therapy. This downregulation was quantified as a reduction by 0.2732 fold in HepG2 cells .

The anticancer effects of THIC derivatives are attributed to several mechanisms:

  • Cell Cycle Arrest : Treatment with compound 6o resulted in the accumulation of cells in the G1 and S phases of the cell cycle, indicating a disruption in normal cell cycle progression .
  • Apoptosis Induction : The most active THIC derivatives have been shown to induce apoptosis in cancer cells, which is critical for reducing tumor growth .
  • Reversal of Drug Resistance : By downregulating P-gp expression, THIC derivatives may enhance the efficacy of conventional chemotherapeutics like doxorubicin (DOX), as evidenced by their cytotoxic effects when combined with DOX .

Comparative Biological Activity Table

CompoundCell LineIC50 (µM)Mechanism of Action
THIC Derivative 6d HepG211.97EGFR Inhibition
THIC Derivative 6m HCT-11628.37CDK-2 Inhibition
THIC Derivative 6o MCF-719.87P-glycoprotein Downregulation
Doxorubicin HepG222.27Chemotherapy Agent

Study on Senescence Delay

Research involving HDTIC compounds derived from Astragalus membranaceus has shown that they can significantly delay replicative senescence in human fetal lung fibroblasts (2BS cells). The study reported that HDTIC compounds reduced telomere shortening rates and improved DNA repair capabilities, suggesting potential applications in aging-related therapies .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5,6,7,8-Tetrahydroindolizine-7-carbaldehyde, and how can yield be optimized?

  • Methodology :

  • Hydroformylation : Start with dihydroindolizines bearing α-alkyl groups (e.g., α-propyl). Use syngas (CO/H₂) under controlled pressure (e.g., 50 atm) with transition-metal catalysts. Post-hydroformylation, reduce the aldehyde intermediate via hydrogenation (H₂, 50 atm, 12 hours) to yield tetrahydroindolizine derivatives .
  • Optimization : Adjust catalyst loading (e.g., Ru or Rh complexes), reaction temperature, and gas pressure. Monitor conversion via TLC or GC-MS. Purify via column chromatography (solvent gradients: hexane/EtOAc or DCM/MeOH) .

Q. Which analytical techniques are critical for characterizing 5,6,7,8-Tetrahydroindolizine-7-carbaldehyde?

  • Methodology :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm regiochemistry and substituent positions. For example, the aldehyde proton typically appears at δ 9.8–10.2 ppm .
  • HRMS/ESI-MS : Validate molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks).
  • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H vibrations .
  • X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can structural modifications enhance α-glucosidase inhibitory activity in tetrahydroindolizine derivatives?

  • Methodology :

  • Functional Group Introduction : Add hydrogen bond acceptors (e.g., methoxycarbonyl groups) to the exocyclic methylene position. This improves binding to catalytic residues (e.g., in α-glucosidase’s active site) .
  • Kinetic Analysis : Perform enzyme inhibition assays (IC₅₀ determination) and kinetic modeling (e.g., mixed inhibition with Ki,free and Ki,bound values). Compare with reference inhibitors like 1-deoxynojirimycin .
  • Homologation Studies : Vary ring size (e.g., tetrahydroindolizine vs. larger homologs) to assess steric effects on activity .

Q. How can contradictions between kinetic data and molecular docking results be resolved in enzyme inhibition studies?

  • Methodology :

  • Circular Dichroism (CD) : Probe secondary structural changes in the enzyme (e.g., α-helix to β-sheet transitions) upon inhibitor binding, which may explain discrepancies between predicted and observed inhibition .
  • Mutational Analysis : Introduce point mutations in the enzyme’s active site (e.g., Asp214Ala in α-glucosidase) to validate docking-predicted interactions .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to confirm docking-derived binding modes .

Q. What computational strategies predict reactivity and binding modes of tetrahydroindolizine derivatives?

  • Methodology :

  • DFT Calculations : Model transition states for key reactions (e.g., hydroformylation) to predict regioselectivity and stereochemical outcomes .
  • Molecular Dynamics (MD) Simulations : Simulate enzyme-inhibitor complexes (e.g., α-glucosidase with compound 3e ) over 100+ ns trajectories to assess binding stability and residence time .
  • Docking Software : Use AutoDock Vina or Schrödinger Glide to screen derivatives for interactions with non-catalytic enzyme pockets (e.g., allosteric sites) .

Q. How can stereochemical purity be maintained during synthesis of tetrahydroindolizine derivatives?

  • Methodology :

  • Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes to achieve high enantiomeric excess (e.g., >90% ee) .
  • Chromatographic Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .
  • Circular Dichroism (CD) : Monitor enantiopurity by comparing experimental CD spectra with simulated data from DFT-optimized structures .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing structure-activity relationship (SAR) data?

  • Methodology :

  • Multivariate Regression : Correlate substituent properties (e.g., Hammett σ, LogP) with biological activity (e.g., IC₅₀) using software like JMP or R .
  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets with multiple variables (e.g., electronic, steric, and solubility parameters) .
  • Cross-Validation : Apply leave-one-out or k-fold methods to validate predictive models .

Q. How can researchers ensure reproducibility in tetrahydroindolizine synthesis and bioassays?

  • Methodology :

  • Detailed Protocols : Report catalyst batches, solvent purity (e.g., HPLC-grade), and reaction monitoring methods (e.g., in-situ IR for aldehyde formation) .
  • Negative Controls : Include reference compounds (e.g., 1-deoxynojirimycin) in bioassays to normalize inter-experimental variability .
  • Open Data : Deposit spectral data (NMR, HRMS) in public repositories (e.g., ChemSpider) and raw kinetic datasets in platforms like Zenodo .

Conflict Resolution in Experimental Data

Q. How should researchers address discrepancies between in vitro and computational activity predictions?

  • Methodology :

  • Solvent Correction : Account for solvent effects (e.g., DMSO vs. water) in docking simulations using explicit solvent MD or COSMO-RS .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for derivatives with minor structural differences to refine predictions .
  • Experimental Validation : Synthesize top-ranked computational hits and test them in orthogonal assays (e.g., SPR alongside enzyme inhibition) .

Tables for Key Data

Table 1 : Representative α-Glucosidase Inhibitory Activity of Tetrahydroindolizine Derivatives

CompoundIC₅₀ (μM)Ki,free (μM)Ki,bound (μM)Reference
3e 8.0 ± 0.13.67.6
DNJ203 ± 9N/AN/A

Table 2 : Optimal Reaction Conditions for Hydroformylation of Dihydroindolizines

ParameterCondition
CatalystRu or Rh complexes
Pressure (CO/H₂)50 atm
Temperature80–100°C
Reaction Time12–24 hours
Post-ProcessingH₂ reduction (50 atm, 12 hours)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.